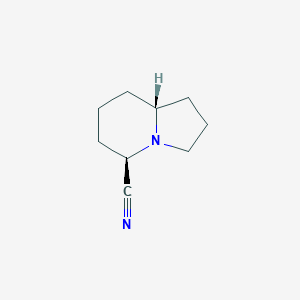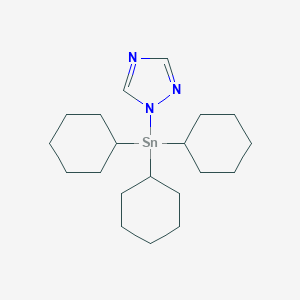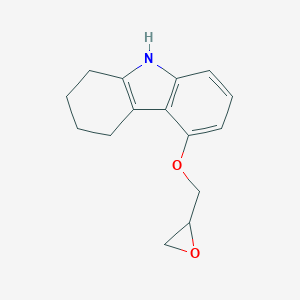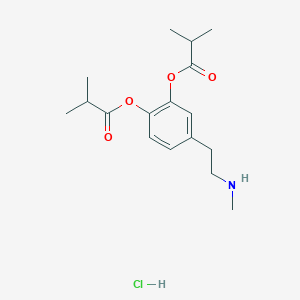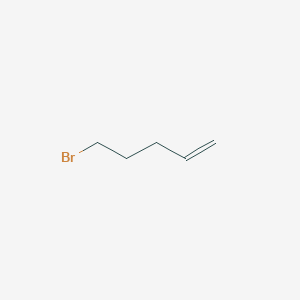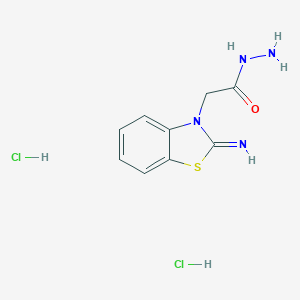
2-Iminobenzothiazolyl-3-acetohydrazide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iminobenzothiazolyl-3-acetohydrazide dihydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride typically involves the reaction of benzothiazole derivatives with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and scalable. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-Iminobenzothiazolyl-3-acetohydrazide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives, which are of interest in various chemical research areas.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3(2H)-benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. Alternatively, it may interact with receptors on the cell surface, modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzothiazole: The parent compound of the benzothiazole family, which shares the same core structure.
Benzothiazole-2-carboxylic acid: A derivative with a carboxylic acid functional group.
Benzothiazole-2-thiol: A derivative with a thiol functional group.
Uniqueness: 2-Iminobenzothiazolyl-3-acetohydrazide dihydrochloride is unique due to the presence of the hydrazide and dihydrochloride groups, which confer specific chemical properties and reactivity. These functional groups make the compound suitable for a wide range of chemical reactions and applications, distinguishing it from other benzothiazole derivatives.
Properties
CAS No. |
130366-23-3 |
|---|---|
Molecular Formula |
C9H12Cl2N4OS |
Molecular Weight |
295.19 g/mol |
IUPAC Name |
2-(2-imino-1,3-benzothiazol-3-yl)acetohydrazide;dihydrochloride |
InChI |
InChI=1S/C9H10N4OS.2ClH/c10-9-13(5-8(14)12-11)6-3-1-2-4-7(6)15-9;;/h1-4,10H,5,11H2,(H,12,14);2*1H |
InChI Key |
WVDVHLYURKXYDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=N)S2)CC(=O)NN.Cl.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=N)S2)CC(=O)NN.Cl.Cl |
Synonyms |
2-(2-iminobenzothiazol-3-yl)acetohydrazide dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



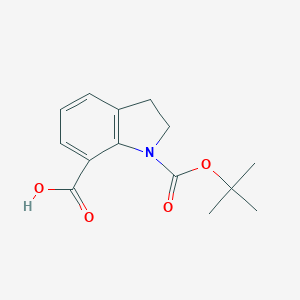
![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)
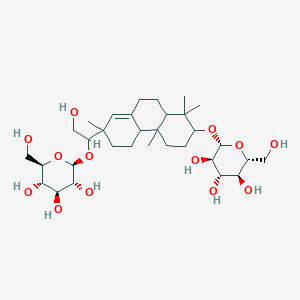

![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)

